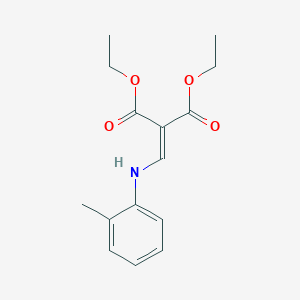

Diethyl 2-(2-toluidinomethylene)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-(2-toluidinomethylene)malonate is a chemical compound that is part of a broader class of malonate derivatives. These compounds are known for their versatility in organic synthesis, serving as intermediates in the production of various functional materials. Although the provided papers do not directly discuss Diethyl 2-(2-toluidinomethylene)malonate, they offer insights into the chemistry of related malonate compounds, which can be extrapolated to understand the subject of interest.

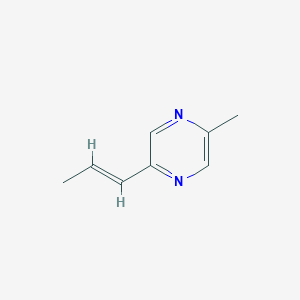

Synthesis Analysis

The synthesis of malonate derivatives can involve various chemical strategies. For instance, the synthesis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates, a related compound, was achieved through radical and nucleophilic substitution reactions of malonic esters using specific raw materials . This suggests that similar methods could potentially be applied to synthesize Diethyl 2-(2-toluidinomethylene)malonate, although the exact conditions and reagents would likely differ.

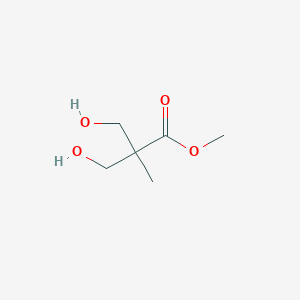

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to determine the molecular structure of malonate derivatives. The substituted diethyl malonate synthesized in one of the studies crystallizes in the monoclinic class with specific cell parameters, and its structure exhibits intermolecular hydrogen bonds forming one-dimensional chains . This level of structural detail is crucial for understanding the physical and chemical properties of these compounds.

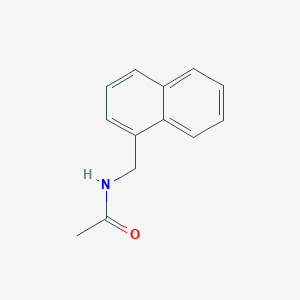

Chemical Reactions Analysis

Malonate derivatives can participate in various chemical reactions. For example, diethyl 2-(dicyanomethylene)malonate, an electron-deficient alkene, was shown to undergo formal [3+2] cycloaddition–rearrangement cascades with alkynes to yield penta-2,4-dien-1-one adducts . This demonstrates the reactivity of malonate derivatives in cycloaddition reactions, which could be relevant for Diethyl 2-(2-toluidinomethylene)malonate if it shares similar electron-deficient properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate derivatives are closely tied to their molecular structure. For instance, the nonplanar geometry of the buta-1,3-diene moieties in the dienones derived from diethyl 2-(dicyanomethylene)malonate suggests unique stereochemical characteristics . These properties can influence the compound's reactivity and its potential applications in organic synthesis. The crystal structure analysis of substituted diethyl malonate also reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and stability .

Applications De Recherche Scientifique

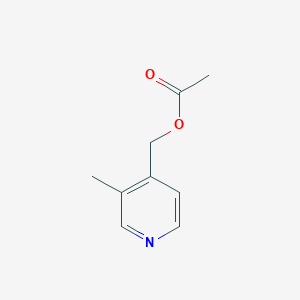

Microwave-assisted Synthesis of α-aryl Malonates

A study by Ibrahim, M. (2016) highlighted a new microwave-assisted protocol for the α-arylation of diethyl malonate, which efficiently couples aryl halides with diethyl malonate. This process serves as a foundational step for synthesizing heterocyclic compounds like benzodiazepines, isoquinolines, and pyrrolopyridine scaffolds, showcasing the compound's role in facilitating complex chemical syntheses Ibrahim, M. (2016).

Synthesis of Nitrogen-containing Carboxylic Acids

Xiong et al. (2018) explored the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid crucial as an intermediate for small molecule anticancer drugs. This research underscores the compound's significance in developing new therapeutic agents Xiong et al. (2018).

Polymer Synthesis and Modification

Higashimura, T., Enoki, T., and Sawamoto, M. (1987) demonstrated the cationic polymerization of diethyl (2-(vinyloxy)ethyl)malonate, leading to polymers with a poly(vinyl ether) backbone and malonic ester pendants. This work illustrates the compound's utility in creating polymers with specific functional groups, potentially for biomedical applications Higashimura, T., Enoki, T., & Sawamoto, M. (1987).

Synthesis and Structural Analysis

Achutha, D. et al. (2016) conducted a study on Diethyl 2-(4-methylbenzylidene)malonate, synthesized via Knoevenagel condensation. They characterized its structure through NMR, mass spectroscopy, and X-ray diffraction, highlighting the compound's role in material science for elucidating molecular structures and interactions Achutha, D. et al. (2016).

Propriétés

IUPAC Name |

diethyl 2-[(2-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-19-14(17)12(15(18)20-5-2)10-16-13-9-7-6-8-11(13)3/h6-10,16H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZMZJLFPGQKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-toluidinomethylene)malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)